N-(1-{N'-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(1-{N’-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a hydrazinecarbonyl group, and a sulfonamide group
Preparation Methods
The synthesis of N-(1-{N’-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps One common method is the Schiff base reaction, where an aldehyde or ketone reacts with a hydrazine to form a hydrazoneThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
N-(1-{N’-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds include those with structural similarities, such as other sulfonamides or hydrazine derivatives. For example:
- 4-Fluoro-N-(3-{N’-[(E)-(2-fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
- 4-Methyl-N-(1-{N’-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide . These compounds share similar functional groups but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H25N3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C24H25N3O4S/c1-18-11-13-22(14-12-18)32(29,30)27-23(16-19-7-4-3-5-8-19)24(28)26-25-17-20-9-6-10-21(15-20)31-2/h3-15,17,23,27H,16H2,1-2H3,(H,26,28)/b25-17+ |
InChI Key |
IKWZQLTVFWOHLD-KOEQRZSOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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